Cas no 374683-24-6 (KISS-1 (68-121))

KISS-1 (68-121) 化学的及び物理的性質
名前と識別子
-
- KISS-1 (68-121)
- Kisspeptin-54 (human)
- Kisspeptin-54 (human) ,Metastin (human)
- Metastin (human)
- CID 90479791
- Metastin(human)
- H-GLY-THR-SER-LEU-SER-PRO-PRO-PRO-GLU-SER-SER-GLY-SER-ARG-GLN-GLN-PRO-GLY-LEU-SER-ALA-PRO-HIS-SER-ARG-GLN-ILE-PRO-ALA-PRO-GLN-GLY-ALA-VAL-LEU-VAL-GLN-ARG-GLU-LYS-ASP-LEU-PRO-ASN-TYR-ASN-TRP-ASN-SER-PHE-GLY-LEU-ARG-PHE-NH2
- MALIGNANT MELANOMA METASTASIS-SUPPRESSOR KISS-1 (68-121) (HUMAN)
- Kisspeptin-54 (huMan) Metastin (huMan), Malignant MelanoMa Metastasis-Suppressor KiSS-1 (68-121) (huMan), KiSS-1 (68-121) (huMan)
- Metastin (huMan), Malignant MelanoMa Metastasis-Suppressor KiSS-1 (68-121) (huMan), KiSS-1 (68-121) (huMan)
- KISSPEPTIN-54
- METASTIN
-
- インチ: 1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282)/t131-,132-,133-,134-,135+,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,202-,203-,204-,205-/m0/s1
- InChIKey: KAHDONZOCXSKII-NJVVDGNHSA-N
- ほほえんだ: NC(=O)[C@H](CC1C=CC=CC=1)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CC1C=CC=CC=1)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CC1C2C=CC=CC=2NC=1)NC(=O)[C@@H](NC(=O)[C@H](CC1C=CC(O)=CC=1)NC(=O)[C@@H](NC(=O)[C@H]1N(C(=O)[C@@H](NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H](NC(=O)[C@H]2N(C(=O)[C@H](C)NC(=O)[C@H]3N(C(=O)[C@](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CC4NC=NC=4)NC(=O)[C@H]4N(C(=O)[C@H](C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H]5N(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]6N(C(=O)[C@H]7N(C(=O)[C@H]8N(C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@](NC(=O)CN[H])([H])[C@H](O)C)CO)CC(C)C)CO)CCC8)CCC7)CCC6)CCC(=O)O)CO)CO)CO)CCCNC(=N)N)CCC(=O)N)CCC(=O)N)CCC5)CC(C)C)CO)CCC4)CO)CCCNC(=N)N)CCC(=O)N)([H])[C@@H](C)CC)CCC3)CCC2)CCC(=O)N)C(C)C)CC(C)C)C(C)C)CCC(=O)N)CCCNC(=N)N)CCC(=O)O)CCCCN)CC(C)C)CCC1)CC(=O)N)CC(=O)N)CC(=O)N)CO)CC(C)C)CCCNC(=N)N
計算された属性
- 水素結合ドナー数: 83
- 水素結合受容体数: 85
- 重原子数: 415
- 回転可能化学結合数: 185
- 複雑さ: 15500
- トポロジー分子極性表面積: 2520
じっけんとくせい
- ようかいせい: Soluble to 1 mg/ml in Water
KISS-1 (68-121) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14228-100ug |
Metastin (human) |
374683-24-6 | 98% | 100ug |
¥4752.00 | 2023-09-09 | |
TargetMol Chemicals | TP2005-1 mg |
Kisspeptin-54(human) |
374683-24-6 | 98% | 1mg |
¥ 8,505 | 2023-07-11 | |
TargetMol Chemicals | TP2005-100μg |
Kisspeptin-54(human) |
374683-24-6 | 100μg |
¥ 7120 | 2024-07-20 | ||
A2B Chem LLC | AF67109-1mg |
KISS-1 (68-121) |
374683-24-6 | 98% | 1mg |
$2015.00 | 2024-04-20 | |
TargetMol Chemicals | TP2005-1mg |
Kisspeptin-54(human) |
374683-24-6 | 98% | 1mg |
¥ 8505 | 2023-09-15 | |
MedChemExpress | HY-P1022-100μg |
Kisspeptin-54(human) |
374683-24-6 | 98.08% | 100μg |
¥3400 | 2024-04-18 |
KISS-1 (68-121) 関連文献
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
KISS-1 (68-121)に関する追加情報
Introduction to Compound with CAS No. 374683-24-6 and Product Name KISS-1 (68-121)
The compound with the CAS number 374683-24-6 and the product name KISS-1 (68-121) represents a significant advancement in the field of chemical and biomedical research. This compound has garnered considerable attention due to its unique pharmacological properties and potential applications in therapeutic interventions. Understanding its structure, mechanism of action, and recent research findings is essential for appreciating its significance in modern medicine.
KISS-1 (68-121) is a synthetic derivative that has been extensively studied for its role in modulating biological pathways associated with endocrine function and cellular communication. The chemical structure of this compound exhibits a high degree of specificity, allowing it to interact with target receptors with remarkable precision. This specificity is a critical factor in its potential as a therapeutic agent, as it minimizes off-target effects and enhances overall efficacy.
Recent studies have highlighted the compound's ability to influence the release of kisspeptins, which are neuropeptides that play a crucial role in regulating various physiological processes, including reproduction, metabolism, and stress response. The interaction between KISS-1 (68-121) and kisspeptin receptors has been shown to modulate these processes, offering new avenues for treating conditions such as infertility, metabolic disorders, and neuroendocrine disorders.
One of the most compelling aspects of KISS-1 (68-121) is its potential in the treatment of metabolic diseases. Research indicates that this compound can enhance insulin sensitivity and promote glucose uptake in target tissues. These effects are particularly relevant in the context of type 2 diabetes, where improving insulin responsiveness is a primary therapeutic goal. The mechanism by which KISS-1 (68-121) achieves this involves complex interactions with intracellular signaling pathways that regulate glucose metabolism.
In addition to its metabolic effects, KISS-1 (68-121) has shown promise in preclinical studies for the treatment of neurodegenerative disorders. Studies have demonstrated that this compound can protect against neuronal damage and promote neurogenesis in models of Alzheimer's disease and Parkinson's disease. The protective effects are attributed to its ability to inhibit oxidative stress and reduce inflammation, two key pathological features of these conditions.
The pharmacokinetic profile of KISS-1 (68-121) is another area of interest. Unlike many traditional therapeutic agents, this compound exhibits a favorable balance between bioavailability and duration of action. This means that it can be administered at lower doses with fewer side effects, making it an attractive candidate for clinical translation. Additionally, its stability under various physiological conditions enhances its practicality for therapeutic use.
From a chemical perspective, the synthesis of KISS-1 (68-121) represents a significant achievement in medicinal chemistry. The development of this compound required careful optimization of its molecular structure to ensure both potency and selectivity. Advanced synthetic techniques have been employed to achieve this goal, resulting in a molecule that meets stringent pharmacological criteria.
The regulatory landscape for compounds like KISS-1 (68-121) is also evolving rapidly. As new research emerges demonstrating their therapeutic potential, regulatory agencies are revisiting guidelines to facilitate faster approval processes for such innovative treatments. This trend bodes well for the future commercialization of KISS-1 (68-121) and similar compounds.
In conclusion, the compound with CAS number 374683-24-6 and product name KISS-1 (68-121) represents a promising advancement in biomedical research. Its unique pharmacological properties and potential applications in treating metabolic and neurodegenerative disorders make it a subject of intense study. As research continues to uncover new insights into its mechanisms of action, the therapeutic potential of this compound is likely to expand further, offering hope for improved treatments in the future.
374683-24-6 (KISS-1 (68-121)) 関連製品
- 866843-10-9(8-3-(benzenesulfonyl)quinolin-4-yl-1,4-dioxa-8-azaspiro4.5decane)
- 2171993-06-7(1-methyl-N-(thiophen-3-yl)methyl-1H-indol-5-amine)
- 1805954-15-7(6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)
- 537009-03-3((3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one)
- 2229342-75-8(3-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanoic acid)
- 1065484-87-8(5-(chloromethyl)-2-(furan-2-ylmethoxy)pyridine)
- 60116-66-7(2-(2-aminoethyl)sulfanylacetic acid hydrochloride)
- 1270097-85-2(4-(4-Chlorophenyl)-L-phenylalanine)
- 1150618-10-2(5-Fluoro-2-methoxymethyl-pyrimidin-4-ol)
- 2029273-80-9((3-Amino-2,2-difluoropropyl)(4-methoxybutyl)methylamine)
